4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
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Overview
Description
The compound “4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperazine ring, and a pyrimidine ring . These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis. Typically, NMR, IR, and MS are used to characterize these compounds .Scientific Research Applications
Anticancer Potential
Compounds related to 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine have shown promise in anticancer research. For example, certain pyrimidine-piperazine derivatives have demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, as illustrated by compounds with better activities than the drug curcumin (Parveen et al., 2017). Additionally, certain novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides exhibited good activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Antimicrobial Applications
Derivatives of this chemical structure have shown effectiveness in antimicrobial applications. For instance, a new compound derived from 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide demonstrated potent antibacterial and antifungal activity (Othman et al., 2019). Moreover, novel methylpyrimidine sulfonyl piperazines have been evaluated for antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Mohan et al., 2014).
Anti-Inflammatory and Anthelmintic Activities
These derivatives also possess potential in anti-inflammatory and anthelmintic applications. Some compounds in this category have shown promise in treating carrageenan-induced rat paw edema, a model for inflammation, as well as having anthelmintic activity using Pheretima posthuma (Mohan et al., 2014).
Enzyme Inhibition
Another important application area is enzyme inhibition. Certain synthesized compounds from related structures have been screened for their efficacy as antimicrobial agents and have been linked to inhibitory activities against enzymes like α-glucosidase, offering potential therapeutic benefits (Abbasi et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, which could potentially lead to the arrest of the cell cycle and prevent the proliferation of cancer cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the arrest of the cell cycle and potentially induce apoptosis in cancer cells .
Pharmacokinetics
It is also suggested to be an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These properties could potentially affect the bioavailability of the compound.
Result of Action
Similar compounds have shown good activity profile and selectivity toward the subpanels of leukemia, colon cancer, and melanoma .
Future Directions
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)13-4-5-14(18)15(19)10-13/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOTZJJJKJJDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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